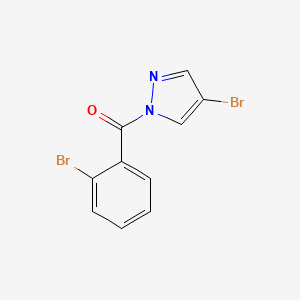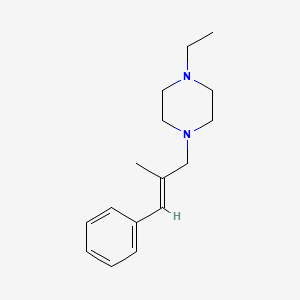![molecular formula C19H14N2 B5712313 (3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
(3-benzo[f]quinolin-3-ylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-benzo[f]quinolin-3-ylphenyl)amine, also known as BQA, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BQA is a versatile molecule that can be synthesized using various methods and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (3-benzo[f]quinolin-3-ylphenyl)amine is not fully understood, but it is believed to involve the binding of this compound to specific biomolecules. This compound has been shown to bind to proteins such as bovine serum albumin and human serum albumin, as well as DNA and RNA. The binding of this compound to these biomolecules may alter their structure or function, leading to the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-benzo[f]quinolin-3-ylphenyl)amine is its versatility. This compound can be modified to contain a wide range of functional groups, allowing it to selectively bind to specific biomolecules. This compound is also relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research involving (3-benzo[f]quinolin-3-ylphenyl)amine. One area of research is the development of this compound-based fluorescent probes for imaging biological systems. Another area of research is the investigation of the mechanism of action of this compound and its binding to specific biomolecules. Additionally, this compound may have potential applications in the treatment of diseases such as cancer and Alzheimer's disease, and further research in these areas is warranted.
Méthodes De Synthèse
(3-benzo[f]quinolin-3-ylphenyl)amine can be synthesized using various methods, including the Pictet-Spengler reaction, Buchwald-Hartwig coupling, and Suzuki-Miyaura cross-coupling reaction. The Pictet-Spengler reaction is the most commonly used method for synthesizing this compound. This method involves the condensation of an amine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline intermediate, which is then oxidized to form this compound.
Applications De Recherche Scientifique
(3-benzo[f]quinolin-3-ylphenyl)amine has been shown to have a range of potential applications in scientific research. One of the most promising applications of this compound is in the development of fluorescent probes for imaging biological systems. This compound can be modified to contain a fluorophore, which allows it to selectively bind to specific biomolecules and emit fluorescence upon excitation. This property makes this compound a valuable tool for studying biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways.
Propriétés
IUPAC Name |
3-benzo[f]quinolin-3-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c20-15-6-3-5-14(12-15)18-11-9-17-16-7-2-1-4-13(16)8-10-19(17)21-18/h1-12H,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCRKQMREODFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=CC(=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B5712230.png)

![7-{[cyclohexyl(methyl)amino]methyl}-5-nitro-8-quinolinol](/img/structure/B5712243.png)
![N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5712250.png)

![2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol](/img/structure/B5712256.png)
![1-{3-[(difluoromethyl)thio]phenyl}-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde](/img/structure/B5712262.png)
![ethyl 4-{[(2-phenylethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5712278.png)

![N-(2-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5712300.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5712303.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5712308.png)

